molecular formula C7H12N2O3 B13014850 2-(Diethoxymethyl)-1,3,4-oxadiazole

2-(Diethoxymethyl)-1,3,4-oxadiazole

Katalognummer: B13014850
Molekulargewicht: 172.18 g/mol
InChI-Schlüssel: VRMCDWIULKTKHN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Diethoxymethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethoxymethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethoxymethyl hydrazine with a suitable carboxylic acid derivative, such as an ester or an acid chloride, under acidic or basic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the cyclization process efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethoxymethyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce various substituted oxadiazole derivatives .

Wissenschaftliche Forschungsanwendungen

2-(Diethoxymethyl)-1,3,4-oxadiazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-(Diethoxymethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Methoxymethyl)-1,3,4-oxadiazole
  • 2-(Ethoxymethyl)-1,3,4-oxadiazole
  • 2-(Propoxymethyl)-1,3,4-oxadiazole

Uniqueness

2-(Diethoxymethyl)-1,3,4-oxadiazole is unique due to its specific diethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications and research studies .

Eigenschaften

Molekularformel

C7H12N2O3

Molekulargewicht

172.18 g/mol

IUPAC-Name

2-(diethoxymethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C7H12N2O3/c1-3-10-7(11-4-2)6-9-8-5-12-6/h5,7H,3-4H2,1-2H3

InChI-Schlüssel

VRMCDWIULKTKHN-UHFFFAOYSA-N

Kanonische SMILES

CCOC(C1=NN=CO1)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.